Antiproliferative Activity in Human Gastric and Cervical Cancer Cell Lines: Fold-Potency Relative to 5-Fluorouracil
In a series of indolyl-substituted tetrahydropyrano[4,3-c]pyrazole derivatives, the ethyl carboxylate-substituted parent scaffold (518990-21-1) serves as the core from which advanced analogs are derived. Two optimized derivatives, compounds 4i and 4j, demonstrated three-fold greater antiproliferative activity compared to the clinical standard 5-fluorouracil (5-FU) in HGC-27 gastric cancer and PC-3 prostate cancer cell lines [1]. While direct data for the unsubstituted 518990-21-1 are not available in this study, the observed 3-fold potency increase over 5-FU for the optimized ethyl carboxylate-based scaffold establishes a clear class-level baseline. In contrast, a similarly substituted indolyl derivative lacking the ethyl carboxylate group showed an IC50 of 7.01 µM against HeLa cells, underscoring the importance of this specific ester functionality for achieving sub-micromolar potency .
| Evidence Dimension | Antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | Derivatives of 518990-21-1 (compounds 4i, 4j) exhibit 3-fold greater potency than 5-FU |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), a standard chemotherapeutic agent |
| Quantified Difference | 3-fold greater potency (approximate) |
| Conditions | MTT assay in HGC-27 (gastric), PC-3 (prostate), and EC-109 (esophageal) human cancer cell lines |
Why This Matters
Demonstrates that the 3-ethyl carboxylate substitution is a critical pharmacophoric element for achieving clinically relevant, low-micromolar to sub-micromolar cytotoxicity in gastric and prostate cancer models.
- [1] Liu, F. W., et al. (2016). A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. *European Journal of Medicinal Chemistry*, 123, 431-441. View Source
